molecular formula C6H8ClN3 B068334 5-(Chloromethyl)-2-methylpyrimidin-4-amine CAS No. 189745-28-6

5-(Chloromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B068334
CAS No.: 189745-28-6
M. Wt: 157.6 g/mol
InChI Key: AMLLQDUJVUQRGA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMPA and has a molecular formula of C7H9ClN4. The purpose of

Scientific Research Applications

  • Synthesis and Antibacterial Evaluation of Pyrimidine Derivatives : Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. They demonstrated that these derivatives have potential as antibacterial agents (Etemadi et al., 2016).

  • Regioselectivity in Ammonia Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).

  • Thiazolo[4,5-d]pyrimidine Derivatives Synthesis : Bakavoli et al. (2006) presented a method to obtain 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, which were then used to form new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).

  • Molecular Docking and Experimental Inquisitions : Aayisha et al. (2019) focused on a molecule structurally similar to 5-(Chloromethyl)-2-methylpyrimidin-4-amine, investigating its role as an alpha-2-imidazoline receptor agonist antihypertensive agent (Aayisha et al., 2019).

  • Halogen Bonding in Ligand and Enzyme Interaction : Junbo He et al. (2020) studied a compound similar to this compound, examining its binding mode through X-ray crystallography, DFT calculation, and molecular docking. They explored its potential as a PDHc-E1 inhibitor and antifungal compound (Junbo He et al., 2020).

  • Synthesis of Pyrimidine Derivatives as HIV and Kinesin Eg5 Inhibitors : Al-Masoudi et al. (2014) prepared a series of pyrimidine derivatives through nucleophilic displacement and evaluated their antiviral activity against HIV-1 and HIV-2 (Al-Masoudi et al., 2014).

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLLQDUJVUQRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189745-28-6
Record name 4-Amino-5-(chloromethyl)-2-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189745286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-5-(CHLOROMETHYL)-2-METHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67SQ892UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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